An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Potassium Titanyl Phosphate (KTiOPO₄)
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Potassium Titanyl Phosphate (KTiOPO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Potassium Titanyl Phosphate (KTiOPO₄), commonly known as KTP. A material of significant interest in nonlinear optics, understanding its crystallographic properties is fundamental to its application in laser technology, electro-optic modulators, and other photonic devices.
Crystal Structure Properties
Potassium Titanyl Phosphate (KTP) is a crystalline inorganic compound with the chemical formula KTiOPO₄[1]. It belongs to the orthorhombic crystal system, which is characterized by three mutually perpendicular axes of unequal length.[1][2][3][4][5][6]
The crystallographic classification of KTP is detailed in the table below. It is part of an isostructural family of compounds with the general formula MTiOXO₄, where M can be K, Rb, or Tl, and X can be P or As.[3]
| Property | Value |
| Crystal System | Orthorhombic[1][2][3][4] |
| Space Group | Pna2₁ (No. 33)[2][3][4][5] |
| Point Group | mm2[2][3][5] |
| Formula Units per Unit Cell (Z) | 8[2][3][5] |
The space group Pna2₁ indicates a primitive lattice ('P'), a glide plane ('n') perpendicular to the a-axis, a glide plane ('a') perpendicular to the b-axis, and a screw axis ('2₁') parallel to the c-axis. The point group mm2 signifies that KTP is acentric (lacks a center of symmetry) and polar, which are prerequisites for its significant nonlinear optical and electro-optic properties.[3]
Atomic Arrangement and Coordination
The crystal structure of KTP is composed of a three-dimensional framework built from chains of corner-sharing, distorted TiO₆ octahedra and PO₄ tetrahedra.[1][7] This framework creates channels along the c-axis where the potassium (K⁺) ions are located.[8]
The TiO₆ octahedra are notably distorted, featuring alternating short and long Ti-O bonds. This arrangement of titanium-oxygen chains is a critical structural feature responsible for KTP's high nonlinear optical coefficients.[4] The phosphate groups (PO₄) are tetrahedral, linking the chains of octahedra. All atoms (K, Ti, P) are interconnected exclusively by oxygen atoms.[1]
Lattice Parameters
The lattice parameters define the dimensions of the unit cell. For KTP, these have been determined with high precision using X-ray diffraction techniques. While slight variations exist in the literature depending on the specific crystal growth method and measurement conditions, the commonly accepted values at room temperature are summarized below.
| Lattice Parameter | Value (Å) | Reference |
| a | 12.814 | [3] |
| b | 6.404 | [3] |
| c | 10.616 | [3] |
| a | 6.404 | [2][5][6] |
| b | 10.616 | [2][5][6] |
| c | 12.814 | [2][5][6] |
| a | 12.819 (±0.003) | [4] |
| b | 6.399 (±0.0018) | [4] |
| c | 10.584 (±0.002) | [4] |
Note: The assignment of the 'a' and 'c' axes can differ between publications, but the unit cell volume and crystal system remain consistent.
Experimental Protocols for Structure Determination
The determination of KTP's crystal structure and lattice parameters is primarily accomplished through single-crystal X-ray diffraction (SC-XRD). A generalized experimental protocol involves crystal synthesis, data collection, and structure refinement.
Crystal Synthesis
High-quality single crystals are a prerequisite for accurate structural analysis. The two most common methods for growing KTP crystals are the hydrothermal and flux growth techniques.
-
Hydrothermal Method: This process involves crystal growth from aqueous solutions at high temperatures (e.g., 450 °C) and pressures (e.g., 380 bar).[9][10] Precursors such as TiO₂ and KH₂PO₄ are placed in a sealed autoclave with a mineralizer, and slow heating and cooling cycles facilitate the crystallization of KTP.[9][10]
-
Flux Growth Method: In this technique, the constituent materials (e.g., KH₂PO₄, TiO₂) are dissolved in a molten salt (the "flux"), such as potassium phosphate (K₆P₄O₁₃).[2][5] The mixture is heated to high temperatures (e.g., 900-1100 °C) in a platinum crucible to form a homogenous solution.[2][11] A slow, controlled cooling process allows KTP crystals to precipitate from the solution.[2][5][12]
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting: An optically clear, unfractured single crystal of suitable size (typically 150-250 microns) is selected under a microscope.[13] The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal.[13] The crystal is rotated, and the diffraction pattern—the array of scattered X-ray beams—is recorded by a detector.[14] To minimize thermal vibrations and improve data quality, data collection is often performed at low temperatures (e.g., 80 K) using a cryo-cooling system.[15]
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and crystal orientation. The intensities of thousands of unique reflections are integrated.
Structure Solution and Refinement
-
Structure Solution: The processed data (reflection indices and intensities) are used to solve the crystal structure. This involves determining the initial positions of the atoms within the unit cell, often using direct methods or Patterson methods.
-
Rietveld Refinement: The initial structural model is refined using a least-squares approach, such as the Rietveld method.[8][16] This iterative process adjusts atomic parameters (coordinates, thermal displacement) and instrumental parameters to minimize the difference between the calculated diffraction pattern (based on the model) and the experimentally observed pattern.[8][16][17][18] The quality of the final refined structure is assessed by figures of merit like the R-factor.
Visualizations
KTP Crystal Structure Hierarchy
The following diagram illustrates the hierarchical classification of the KTP crystal structure.
Experimental Workflow for KTP Structure Determination
This diagram outlines the typical workflow for determining the crystal structure of KTP using X-ray diffraction.
References
- 1. nanochemres.org [nanochemres.org]
- 2. ijset.in [ijset.in]
- 3. Synthesis and Characterization of Potassium Titanyl Phosphate (KTiOPO4) Nanocrystals: The Impact of Hydrothermal and Co-Precipitation Methods with Oxalic Acid Capping Agent [nanochemres.org]
- 4. Synthesis and Characterization of Potassium Titanyl Phosphate (KTiOPO4) Nanocrystals: The Impact of Hydrothermal and Co-Precipitation Methods with Oxalic Acid Capping Agent [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijset.in [ijset.in]
- 12. Flux method - Wikipedia [en.wikipedia.org]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 15. oxcryo.com [oxcryo.com]
- 16. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
